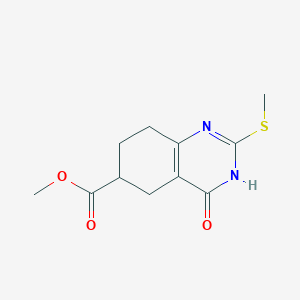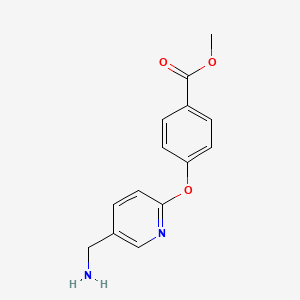
3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one: is an organic compound that belongs to the pyrazinone family This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a p-tolyl group at the 1st position, and a pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloropyrazine and p-toluidine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Catalysts: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazine derivatives with altered functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Oxidized pyrazinone derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazinone compounds with various functional groups.
Scientific Research Applications
3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical processes.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyrazine: Lacks the p-tolyl group, making it less complex.
1-(p-Tolyl)pyrazin-2(1H)-one: Does not have chlorine atoms, resulting in different reactivity.
3,5-Dichloro-1-phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one is unique due to the combination of chlorine atoms and a p-tolyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H8Cl2N2O |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
3,5-dichloro-1-(4-methylphenyl)pyrazin-2-one |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-6-9(12)14-10(13)11(15)16/h2-6H,1H3 |
InChI Key |
SAGLRBORBYEQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11857992.png)



![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)


![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)


![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)

